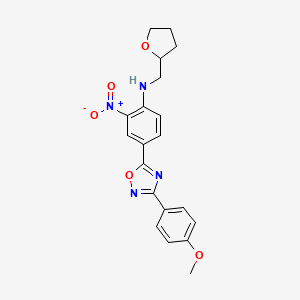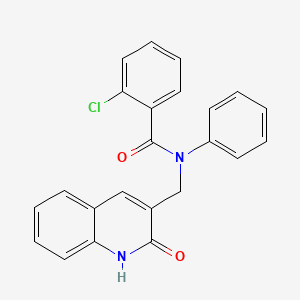
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. HM-3 belongs to the class of benzamides and has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and has been implicated in the development of cancer and other diseases. Inhibition of HDAC by N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide leads to changes in gene expression that result in the observed biological activities of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide are diverse. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has also been shown to possess anti-viral properties by inhibiting the replication of the influenza virus. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide in lab experiments is its diverse biological activities. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a useful compound for studying various diseases. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to be well-tolerated in animal studies, making it a safe compound to use in lab experiments. One limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide in lab experiments is its high cost and limited availability. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide is a complex chemical compound that requires specialized equipment and expertise to synthesize.
未来方向
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide. One area of research is the development of more efficient synthesis methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide to reduce the cost and increase the availability of this compound. Another area of research is the identification of the specific molecular targets of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the potential therapeutic applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide in various diseases, including cancer, inflammation, and viral infections. Finally, the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide analogs with improved pharmacological properties may lead to the development of more effective therapies for various diseases.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide involves the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been optimized to yield high purity and high yield.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In particular, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has also been shown to possess anti-viral properties by inhibiting the replication of the influenza virus.
属性
IUPAC Name |
3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-9-10-18-14-20(25(29)27-22(18)13-17)16-28(21-7-5-4-6-8-21)26(30)19-11-12-23(31-2)24(15-19)32-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZXSPDCUQDWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

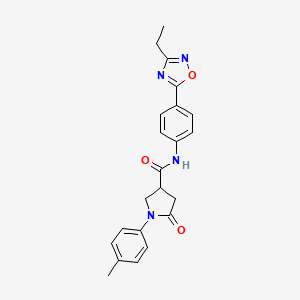
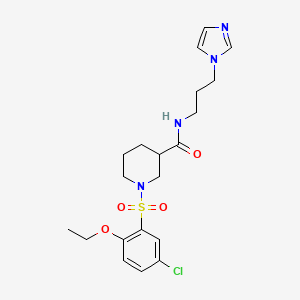

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)
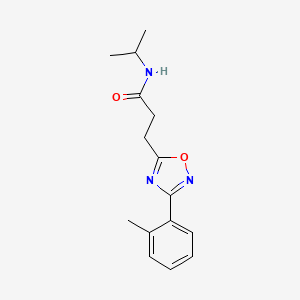

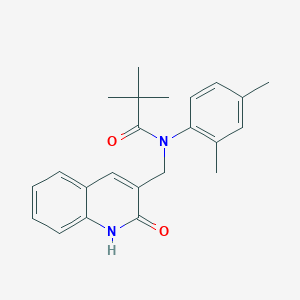
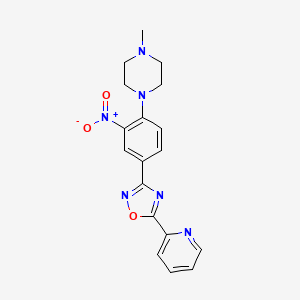
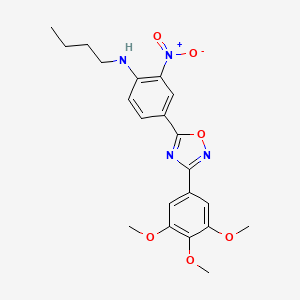

![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)

